2-Amino-8-oxononanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
2-Amino-8-oxononanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Properties, and Applications of 2-Amino-8-oxononanoic Acid
Abstract
2-Amino-8-oxononanoic acid is a non-canonical amino acid that has emerged as a valuable tool in chemical biology and drug development. Its unique keto functional group, which is bio-orthogonal to the functional groups found in natural amino acids, allows for the site-specific modification of proteins. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and experimental protocols for the application of 2-amino-8-oxononanoic acid in protein engineering and bioconjugation.
Introduction
The expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities into proteins. 2-Amino-8-oxononanoic acid is an aliphatic keto-containing amino acid that can be genetically incorporated into proteins in Escherichia coli.[1] The keto group serves as a chemical handle for site-specific protein labeling and modification under mild, physiological conditions, reacting specifically with hydrazide and alkoxyamine-bearing compounds.[2] This allows for the attachment of a wide range of probes, including fluorophores, cross-linkers, and drug molecules.
Synthesis of 2-Amino-8-oxononanoic Acid
Proposed Synthetic Pathway
The proposed synthesis would involve the conversion of a protected L-glutamic acid derivative to a key aldehyde intermediate. This aldehyde can then undergo a Wittig-type reaction with a suitable phosphonium (B103445) ylide to introduce the carbon backbone, followed by functional group manipulations to install the keto group and deprotection to yield the final product.
Physicochemical Properties
The physicochemical properties of 2-amino-8-oxononanoic acid are crucial for its handling, storage, and application. While extensive experimental data is not available, the following tables summarize its known and predicted properties.
General Properties
| Property | Value | Source |
| CAS Number | 1219456-00-4 | [1][4] |
| Molecular Formula | C₉H₁₇NO₃ | [4][5] |
| Molecular Weight | 187.24 g/mol | [5] |
| Appearance | Solid | [6] |
Predicted Spectral Data
The following spectral data are predicted based on the chemical structure of 2-amino-8-oxononanoic acid and typical values for similar functional groups.
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Signals corresponding to the α-proton, methylene (B1212753) protons of the aliphatic chain, and the terminal methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the keto carbonyl carbon, the α-carbon, and the carbons of the aliphatic chain. |
| IR (Infrared) | Characteristic absorption bands for N-H (amine), C=O (carboxylic acid and ketone), and O-H (carboxylic acid) stretching. |
| MS (Mass Spec.) | A molecular ion peak [M+H]⁺ at m/z 188.1281. Common fragmentation would involve the loss of water, carbon dioxide, and cleavage adjacent to the keto group. |
Solubility and Stability
| Property | Information | Source |
| Solubility | The hydrochloride salt is soluble in DMSO (50 mg/mL).[6] The free amino acid is expected to be soluble in water and polar organic solvents.[7][8] | |
| Stability | The hydrochloride salt form is noted to have enhanced water solubility and stability.[9][10] For long-term storage, it is recommended to store at -20°C or -80°C.[6][11] |
Experimental Protocols
The primary application of 2-amino-8-oxononanoic acid is its site-specific incorporation into proteins, followed by bio-orthogonal ligation.
Genetic Incorporation into Proteins
The site-specific incorporation of 2-amino-8-oxononanoic acid into proteins in E. coli is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[2] An evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (pylT) are commonly used for this purpose.[2]
Protocol Outline:
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Plasmid Construction: A gene of interest is cloned into an expression vector, with the codon for the desired incorporation site mutated to the amber stop codon (TAG). A second plasmid carrying the genes for the evolved PylRS and pylT is also required.
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Transformation: Both plasmids are co-transformed into a suitable E. coli expression strain.
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Protein Expression: The transformed cells are cultured in a minimal medium supplemented with 2-amino-8-oxononanoic acid. Induction of protein expression is carried out at the appropriate cell density.
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Protein Purification: The expressed protein containing the keto-amino acid is purified using standard chromatography techniques.
Bio-orthogonal Ligation
The incorporated keto group can be specifically labeled with molecules containing a hydrazide or an alkoxyamine functional group to form a stable hydrazone or oxime linkage, respectively.[2]
Protocol Outline:
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Reactant Preparation: The purified protein containing 2-amino-8-oxononanoic acid is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH ~7). The labeling reagent (hydrazide or alkoxyamine derivative) is dissolved in an appropriate solvent.
-
Ligation Reaction: The labeling reagent is added to the protein solution in molar excess. The reaction is typically carried out at room temperature for several hours.
-
Purification of Labeled Protein: The excess labeling reagent is removed by dialysis or size-exclusion chromatography.
-
Analysis: The successful labeling of the protein is confirmed by techniques such as mass spectrometry, SDS-PAGE with fluorescent imaging (if a fluorescent probe was used), or other relevant analytical methods.
Biological Properties and Applications
2-Amino-8-oxononanoic acid is primarily used as a tool for protein research and development.[1][9] Its biological activity is related to its utility in enabling site-specific protein modifications. To date, there is no evidence to suggest its involvement in any natural signaling pathways.
Key Applications:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in vivo.
-
Biophysical Studies: Introduction of probes for studying protein structure and dynamics using techniques like FRET (Förster Resonance Energy Transfer).
-
Drug Conjugation: Site-specific attachment of small molecule drugs to antibodies or other proteins to create antibody-drug conjugates (ADCs) or other targeted therapeutics.
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Protein Cross-linking: Introduction of cross-linking agents to study protein-protein interactions.
Conclusion
2-Amino-8-oxononanoic acid is a powerful tool for the site-specific modification of proteins. Its bio-orthogonal keto group allows for a wide range of chemical modifications to be introduced into proteins with high precision. This technical guide provides researchers and drug development professionals with the essential information required to synthesize, characterize, and utilize this versatile unnatural amino acid in their research endeavors. As the field of protein engineering continues to advance, the applications of 2-amino-8-oxononanoic acid are expected to expand further, contributing to the development of novel protein-based therapeutics and diagnostics.
References
- 1. The large scale synthesis of "unnatural" amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags [frontiersin.org]
- 11. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
